molecular formula C9H17NO3 B1660819 (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid CAS No. 83824-93-5

(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid

Cat. No.: B1660819
CAS No.: 83824-93-5
M. Wt: 187.24
InChI Key: VCCHBJSBZQMJEF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid is an amino acid derivative with a unique structure that includes a cyclohexyloxy group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid typically involves the reaction of a suitable amino acid precursor with a cyclohexyloxy group donor. One common method is the nucleophilic substitution reaction where the amino acid is reacted with cyclohexanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as crystallization and chromatography is essential to obtain high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The amino and cyclohexyloxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions can lead to a variety of substituted amino acid derivatives.

Scientific Research Applications

(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a biochemical probe.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyloxy group may enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets involved are still under investigation, but the compound’s unique structure suggests it may have distinct pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-3-(cyclohexyloxy)butanoic acid: Similar structure with a butanoic acid backbone.

    (2S)-2-Amino-3-(cyclohexyloxy)pentanoic acid: Similar structure with a pentanoic acid backbone.

    (2S)-2-Amino-3-(cyclohexyloxy)hexanoic acid: Similar structure with a hexanoic acid backbone.

Uniqueness

(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid is unique due to its specific cyclohexyloxy group attached to the propanoic acid backbone. This structural feature may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-cyclohexyloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCHBJSBZQMJEF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314698
Record name O-Cyclohexyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83824-93-5
Record name O-Cyclohexyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83824-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Cyclohexyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid
Reactant of Route 3
(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid
Reactant of Route 4
(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid
Reactant of Route 5
(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid
Reactant of Route 6
(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.